Quipazine

5-HT3 receptor binding radioligand displacement receptor selectivity profiling

Quipazine is the only commercially available arylpiperazine combining partial 5-HT2 agonism with potent 5-HT3 receptor activation (Ki 1.4 nM). Unlike mCPP (5-HT2 antagonist, 5-HT3 IC50 61.4 nM) and TFMPP (negligible 5-HT3 binding), quipazine's dual pharmacology enables unique behavioral paradigms: 5-HT2A-mediated head-twitch response, 5-HT2-selective appetite suppression, and 5-HT2A-dependent temporal differentiation modulation. Substituting generic arylpiperazines will not recapitulate these effects. Secure batch-to-batch consistency for your receptor pharmacology studies—order high-purity quipazine now.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 4774-24-7
Cat. No. B1207379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuipazine
CAS4774-24-7
Synonyms2-(1-Piperazinyl)quinoline
MA 1291
MA-1291
MA1291
Quipazine
Quipazine Hydrochloride
Quipazine Maleate
Quipazine Maleate (1:1)
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2
InChIKeyXRXDAJYKGWNHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quipazine (CAS 4774-24-7): Serotonergic Arylpiperazine with Dual 5-HT2/5-HT3 Receptor Pharmacology for Neuroscience Research Applications


Quipazine (CAS 4774-24-7), also known as 2-(1-piperazinyl)quinoline, is a synthetic arylpiperazine derivative that functions as a nonselective serotonin (5-HT) receptor agonist with dual pharmacological activity at 5-HT2 and 5-HT3 receptor subtypes [1]. First characterized in the 1960s as an investigational antidepressant, quipazine demonstrates binding affinity for 5-HT1 and 5-HT2 receptors with Ki values of 230 nM and displaces [3H]GR65630 from 5-HT3 receptors in rat entorhinal cortex with a Ki of 1.4 nM [2]. Unlike other arylpiperazines such as mCPP and TFMPP, quipazine uniquely combines partial 5-HT2 agonist activity with potent 5-HT3 receptor interaction, a pharmacological profile that underlies its distinct behavioral effects in preclinical models including the head-twitch response, appetite regulation, and temporal differentiation tasks [3]. The compound is commercially available as the free base (CAS 4774-24-7) and as the dimaleate salt (CAS 150323-78-7) for research use only.

Why Generic Serotonergic Agonists Cannot Substitute for Quipazine in Neuroscience Research Protocols


Arylpiperazine-based serotonergic ligands exhibit substantial functional divergence despite structural similarities. While compounds such as mCPP, TFMPP, and MK-212 share the arylpiperazine scaffold with quipazine, they demonstrate markedly different receptor pharmacology and functional activity profiles [1]. Specifically, quipazine functions as a partial agonist at 5-HT2 receptors, whereas mCPP and TFMPP act as pure 5-HT2 antagonists in cortical phosphoinositide hydrolysis assays [2]. At 5-HT3 receptors, quipazine exhibits high affinity (IC50 = 4.4 nM) and agonist activity at the cardiac von Bezold-Jarisch reflex, while mCPP demonstrates lower affinity (IC50 = 61.4 nM) and acts exclusively as an antagonist, and TFMPP shows negligible 5-HT3 binding (IC50 = 2,373 nM) [3]. These receptor-level differences translate to distinct in vivo behavioral outcomes: quipazine-induced decreases in operant responding are blocked by selective 5-HT2 antagonists, whereas the behavioral effects of TFMPP, mCPP, and MK-212 are resistant to 5-HT2 antagonist blockade, indicating mediation via alternative receptor subtypes [4]. Consequently, substitution with generic arylpiperazines will not recapitulate quipazine's specific pharmacological signature and will yield non-comparable experimental results.

Quipazine Quantitative Differentiation Evidence: Comparative Pharmacological Data Versus Arylpiperazine Analogs


Quipazine Binds 5-HT3 Receptors with 164-Fold Higher Affinity Than 5-HT1/5-HT2 Receptors, Enabling Subtype-Specific Experimental Dissection

Quipazine exhibits pronounced selectivity for 5-HT3 receptors over 5-HT1/5-HT2 receptors in radioligand binding assays. Using [3H]GR65630 displacement in rat entorhinal cortex, quipazine demonstrates a Ki of 1.4 nM at 5-HT3 receptors, compared to Ki values of 230 nM at both 5-HT1 and 5-HT2 binding sites, representing a 164-fold binding preference for the 5-HT3 subtype [1]. This selectivity profile is distinct from structurally related arylpiperazines such as mCPP and TFMPP, which show different 5-HT3 binding characteristics [2].

5-HT3 receptor binding radioligand displacement receptor selectivity profiling

Quipazine Functions as a 5-HT2 Partial Agonist, Distinct from Pure Antagonist Activity of mCPP and TFMPP at Cortical 5-HT2 Receptors

In functional assays measuring 5-HT2 receptor-mediated phosphoinositide (PI) hydrolysis in rat cerebral cortex, quipazine and MK-212 act as partial 5-HT2 agonists, whereas the structurally related arylpiperazines 1-NP, TFMPP, and mCPP function as pure 5-HT2 antagonists [1]. This functional divergence occurs despite all compounds belonging to the arylpiperazine class. In rat stomach fundus contraction assays, quipazine and MK-212 demonstrated much greater efficacy compared to mCPP, which exhibited little efficacy, while 5-HT itself was the most potent agonist with EC50 = 6-9 nM [2].

5-HT2 receptor pharmacology phosphoinositide hydrolysis functional selectivity

Quipazine Exhibits 14-Fold Higher 5-HT3 Receptor Affinity Than mCPP and 539-Fold Higher Than TFMPP, Establishing Subtype Selectivity Ranking Among Arylpiperazines

A comparative analysis of arylpiperazine binding at brain 5-HT3 receptors reveals substantial affinity differences. Quipazine displays high affinity with IC50 = 4.4 nM, whereas mCPP shows moderately high affinity with IC50 = 61.4 nM (14-fold lower), and TFMPP demonstrates negligible binding with IC50 = 2,373 nM (539-fold lower) [1]. Functionally, quipazine acts as a potent agonist at cardiac 5-HT3 receptors mediating the von Bezold-Jarisch reflex, while mCPP functions exclusively as an antagonist despite its measurable binding affinity, and TFMPP shows neither agonist nor antagonist activity [2].

5-HT3 receptor structure-activity relationship arylpiperazine selectivity

Quipazine-Induced Head Twitch Response Is Mediated by 5-HT2A Receptors, Enabling Pharmacological Discrimination of 5-HT2A Versus 5-HT2C In Vivo Activity

Quipazine-induced head twitches in rats are mediated primarily by 5-HT2A receptors, as demonstrated by differential antagonist sensitivity. The 5-HT2A receptor antagonist MDL 100.151 and the 5-HT2A/2C antagonist ritanserin potently antagonized quipazine-induced head twitches, whereas the 5-HT2C/2B antagonist SB 206553 showed only weak antagonism [1]. In contrast, the MK-212 discriminative stimulus (a behavioral model using a different arylpiperazine) is mediated by 5-HT2C receptors, demonstrating that quipazine's behavioral pharmacology is receptor-subtype selective and distinct from other piperazine-based ligands [2].

head-twitch response 5-HT2A receptor in vivo behavioral pharmacology

Quipazine Alters Temporal Differentiation via 5-HT2A Receptors, Whereas the Selective 5-HT3 Agonist m-CPBG Produces No Significant Effect

In a free-operant psychophysical procedure assessing temporal differentiation in rats, quipazine (0.5, 1, and 2 mg/kg) produced dose-dependent reductions in timing indices T50 and S50. The selective 5-HT3 receptor agonist m-CPBG (2.5, 5, and 10 mg/kg) produced no significant effect on any timing parameter [1]. Furthermore, the effect of quipazine was antagonized by the 5-HT2A antagonist ketanserin (2 mg/kg) but not by the 5-HT3 antagonist MDL-72222 (1 mg/kg), confirming 5-HT2A receptor mediation of the observed behavioral effect [2].

interval timing temporal differentiation 5-HT2A receptor 5-HT3 receptor

Quipazine-Induced Anorexia Is Mediated by 5-HT2 Receptors and Resistant to 5-HT3 Antagonist Blockade, Demonstrating Behavioral Dissociation from 5-HT3 Activity

Quipazine (0.5-8 mg/kg, i.p.) produces a dose-related reduction in palatable food intake in non-deprived rats. At 4 mg/kg, the anorectic effect is antagonized by the 5-HT2-selective antagonists ketanserin (1-2.5 mg/kg) and ritanserin (0.5-1 mg/kg), but not by the 5-HT3-selective antagonist GR38032F (1 mg/kg) or the 5-HT1-like antagonist (-)-pindolol (4 mg/kg) [1]. This pharmacological profile demonstrates that despite quipazine's high affinity for 5-HT3 receptors (Ki = 1.4 nM), its anorectic behavioral effect is mediated exclusively through 5-HT2 receptor activation [2].

appetite regulation anorexia 5-HT2 receptor feeding behavior

Quipazine Procurement Guidance: Validated Research Applications Based on Quantitative Pharmacological Evidence


In Vivo Behavioral Pharmacology: 5-HT2A Receptor-Mediated Head-Twitch Response Assays

Quipazine reliably induces head twitches in rodents via selective 5-HT2A receptor activation, as demonstrated by potent blockade with the 5-HT2A antagonist MDL 100.151 and weak antagonism by the 5-HT2C/2B antagonist SB 206553 [1]. This validated behavioral model enables researchers to screen compounds for 5-HT2A antagonistic activity or investigate 5-HT2A receptor function in vivo without confounding 5-HT2C activation. The assay is particularly relevant for evaluating antipsychotic drug candidates, as established in comparative studies of clozapine, olanzapine, risperidone, sertindole, and ziprasidone using quipazine-induced head twitches as the 5-HT2A functional readout [2].

Appetite and Feeding Behavior Research: 5-HT2 Receptor-Mediated Anorectic Response Studies

Quipazine produces dose-dependent reductions in food intake (0.5-8 mg/kg, i.p.) that are specifically blocked by 5-HT2 antagonists (ketanserin, ritanserin) but not by 5-HT3 or 5-HT1 antagonists [1]. This pharmacological specificity makes quipazine an essential tool for dissecting serotonergic contributions to appetite regulation. The compound's dual 5-HT2/5-HT3 pharmacology combined with behaviorally selective 5-HT2-mediated anorexia allows researchers to probe the functional segregation of receptor subtypes within a single compound, a capability not available with selective agonists that lack this within-compound behavioral dissociation [2].

Interval Timing and Temporal Cognition: 5-HT2A-Specific Modulation of Temporal Differentiation

Quipazine alters temporal differentiation performance in free-operant psychophysical procedures (dose-dependent reduction in T50 and S50 at 0.5-2 mg/kg), an effect mediated exclusively by 5-HT2A receptors as shown by ketanserin reversal and MDL-72222 non-antagonism [1]. The selective 5-HT3 agonist m-CPBG produces no effect, confirming that 5-HT3 activation alone is insufficient to modulate interval timing. Researchers investigating serotonergic regulation of temporal cognition should select quipazine over selective 5-HT3 agonists, as only quipazine produces the 5-HT2A-mediated behavioral signature required for this experimental paradigm [2].

5-HT3 Receptor Ligand Screening: High-Affinity Positive Control for Binding and Functional Assays

With a Ki of 1.4 nM for displacing [3H]GR65630 from rat 5-HT3 receptors and IC50 of 4.4 nM in brain 5-HT3 binding assays, quipazine serves as a validated high-affinity 5-HT3 receptor agonist for positive control applications [1]. Compared to alternative arylpiperazines, quipazine provides 14-fold higher 5-HT3 affinity than mCPP (IC50 = 61.4 nM) and 539-fold higher than TFMPP (IC50 = 2,373 nM), establishing it as the preferred reference compound for 5-HT3 binding and functional assays among commercially available piperazine-based ligands [2]. Its partial agonist/antagonist profile at 5-HT3 receptors in peripheral models also enables investigation of tissue-specific 5-HT3 pharmacology.

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